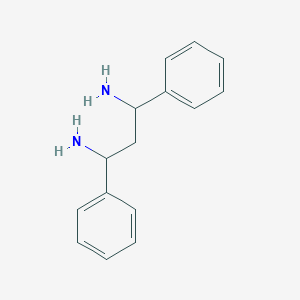
1,3-Diphenylpropane-1,3-diamine
Cat. No. B096793
M. Wt: 226.32 g/mol
InChI Key: ILDQIFPNBGCLRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04193905
Procedure details


111 g (0.5 mol) of 3,5-diphenyl-2-pyrazoline are hydrogenated with 10 g of freshly prepared Raney nickel in 400 ml of methanol saturated with NH3 for 14 hours at 80° C./100 atmospheres. The catalyst is filtered off and the solvent is removed in a rotary evaporator. Distillation under a high vacuum gives 102 g=90% of theory of a colourless oil1/2.



Identifiers


|
REACTION_CXSMILES
|
[C:1]1([C:7]2[CH2:11][CH:10]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[NH:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.N>[Ni].CO>[C:1]1([CH:7]([NH2:8])[CH2:11][CH:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[NH2:9])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
111 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C1=NNC(C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst is filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed in a rotary evaporator
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Distillation under a high vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gives 102 g=90% of theory of a colourless oil1/2
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC=C1)C(CC(N)C1=CC=CC=C1)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

